4H,5H,6H,7H,8H-thieno[3,2-b]azepine hydrochloride
CAS No.: 1803591-40-3
Cat. No.: VC2959316
Molecular Formula: C8H12ClNS
Molecular Weight: 189.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803591-40-3 |
|---|---|
| Molecular Formula | C8H12ClNS |
| Molecular Weight | 189.71 g/mol |
| IUPAC Name | 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride |
| Standard InChI | InChI=1S/C8H11NS.ClH/c1-2-5-9-7-4-6-10-8(7)3-1;/h4,6,9H,1-3,5H2;1H |
| Standard InChI Key | CREILGUPEKXYGO-UHFFFAOYSA-N |
| SMILES | C1CCNC2=C(C1)SC=C2.Cl |
| Canonical SMILES | C1CCNC2=C(C1)SC=C2.Cl |
Introduction
4H,5H,6H,7H,8H-thieno[3,2-b]azepine hydrochloride is a derivative of thienoazepine, a class of heterocyclic compounds known for their diverse biological activities. This compound is particularly notable for its potential applications in medicinal chemistry due to its complex structure, which includes a sulfur atom within a fused ring system.
Synthesis and Chemical Reactions
The synthesis of thienoazepine derivatives often involves complex cyclization reactions. For compounds like 6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one, synthesis may involve the use of reducing agents to convert nitro groups to amino groups. While specific synthesis methods for 4H,5H,6H,7H,8H-thieno[3,2-b]azepine hydrochloride are not detailed in available literature, it is likely that similar methodologies involving cyclization and subsequent salt formation are employed.
Chemical Reactions
Thienoazepine derivatives can undergo various chemical reactions, including substitution reactions with halogenated compounds and oxidation reactions using agents like potassium permanganate. These reactions can modify the compound's structure and potentially enhance its biological activity.
Biological Activity and Applications
Thienoazepines are known for their potential biological activities, which make them candidates for therapeutic applications. The mechanism of action often involves interaction with biological targets such as enzymes or receptors. While specific biological activities of 4H,5H,6H,7H,8H-thieno[3,2-b]azepine hydrochloride are not well-documented, its structural similarity to other thienoazepines suggests potential for pharmacological use.
Safety and Handling
Handling of chemical compounds like 4H,5H,6H,7H,8H-thieno[3,2-b]azepine hydrochloride requires caution due to potential hazards. Safety data sheets typically provide information on hazard statements and precautionary measures, such as wearing protective equipment and avoiding exposure .
Hazard Information
-
Hazard Statements: H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) .
-
Precautionary Statements: P261 (avoid breathing dust), P264 (wash hands thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), among others .
Data Table: Safety Information for 4H,5H,6H,7H,8H-thieno[3,2-b]azepine Hydrochloride
| Hazard Statement | Precautionary Statement |
|---|---|
| H315, H319, H335 | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 |
These tables provide a concise overview of the compound's chemical properties and safety considerations, highlighting the importance of careful handling and potential for further research into its biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume